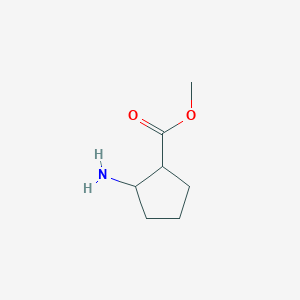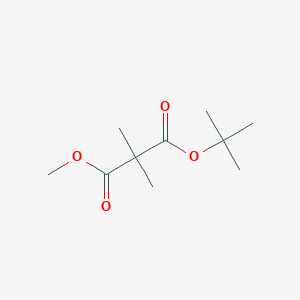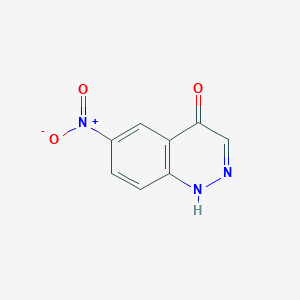
chromium(3+);propan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
chromium(3+);propan-2-olate is a chemical compound formed by the combination of three molecules of 2-propanol and one chromium(3+) ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);propan-2-olate typically involves the reaction of chromium(III) chloride with 2-propanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the chromium ion. The mixture is heated to facilitate the reaction, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
chromium(3+);propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(VI) compounds.
Reduction: It can be reduced back to chromium(III) compounds.
Substitution: The 2-propanol ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2).
Substitution Reagents: Various organic ligands and solvents.
Major Products Formed
Oxidation: Chromium(VI) oxide (CrO3).
Reduction: Chromium(III) hydroxide (Cr(OH)3).
Substitution: Complexes with different organic ligands.
Aplicaciones Científicas De Investigación
chromium(3+);propan-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of chromium(3+);propan-2-olate involves the interaction of the chromium ion with various molecular targets. The chromium ion can undergo redox reactions, altering its oxidation state and affecting the surrounding chemical environment. This redox activity is crucial for its catalytic properties and its role in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) chloride (CrCl3): A common chromium(III) compound used in various applications.
Chromium(III) acetate (Cr(C2H3O2)3): Another chromium(III) compound with similar properties.
Chromium(III) nitrate (Cr(NO3)3): Used in similar applications but with different reactivity and solubility properties.
Uniqueness
chromium(3+);propan-2-olate is unique due to its specific combination of 2-propanol ligands and chromium(3+) ion, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
31087-39-5 |
|---|---|
Fórmula molecular |
C9H21CrO3 |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
chromium(3+);propan-2-olate |
InChI |
InChI=1S/3C3H7O.Cr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |
Clave InChI |
BAGFIDQDYVAODN-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cr+3] |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cr+3] |
| 31087-39-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)



![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)



![Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1602141.png)




